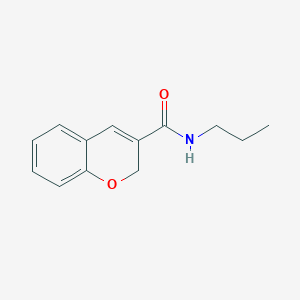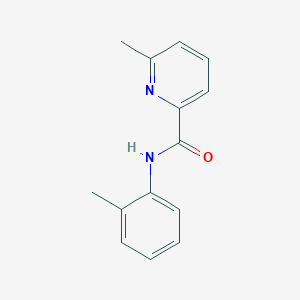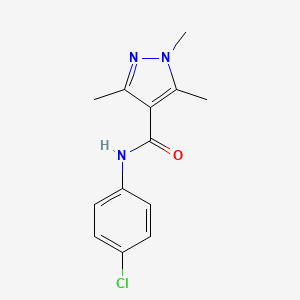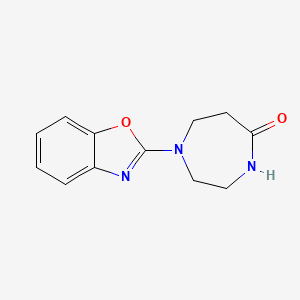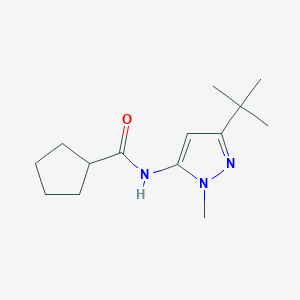![molecular formula C15H19N3O B7474294 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide, also known as CAY10505, is a synthetic compound that has gained attention for its potential application in scientific research.
Mécanisme D'action
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide exerts its effects by binding to and modulating the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting GSK-3β activity, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide can modulate these processes and exert its effects.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including:
- Inhibition of cancer cell growth
- Induction of cell cycle arrest and apoptosis
- Neuroprotective effects
- Improvement of cognitive function
- Modulation of cellular processes, including cell growth, differentiation, and apoptosis
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide in lab experiments include its high purity, specificity for GSK-3β, and potential application in various research areas. However, some limitations of using 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide, including:
- Further investigation of its potential application in cancer research and neuroscience
- Development of more cost-effective synthesis methods
- Investigation of its potential application in other research areas, such as immunology and infectious diseases
- Development of more specific and potent GSK-3β inhibitors based on the structure of 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide
In conclusion, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide is a synthetic compound that has potential application in various scientific research areas. Its synthesis method yields a high purity of the compound, making it suitable for lab experiments. 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide exerts its effects by inhibiting GSK-3β activity, and has been shown to have various biochemical and physiological effects. Although there are some limitations to using 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide involves the reaction of 4-methylbenzylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography. This method yields a high purity of 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide, making it suitable for scientific research.
Applications De Recherche Scientifique
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been shown to have potential application in various scientific research areas, including cancer research and neuroscience. In cancer research, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-7-13(8-6-10)9-16-15(19)14-11(2)17-18(4)12(14)3/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQYZDBBOJASSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)
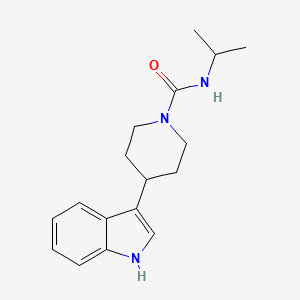
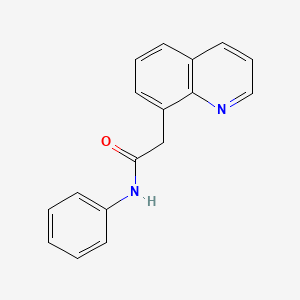
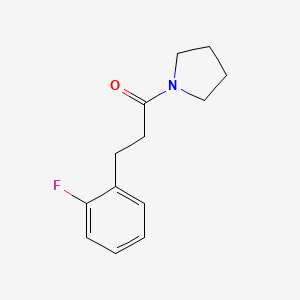
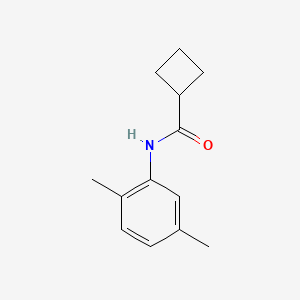
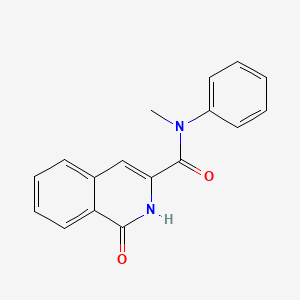
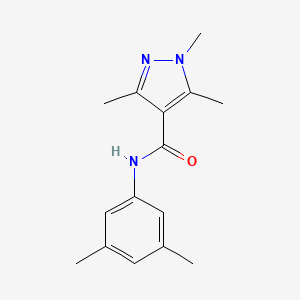
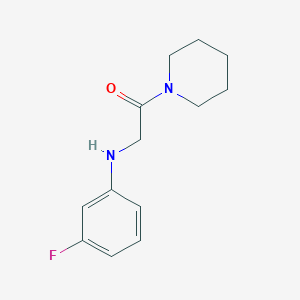
![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)
